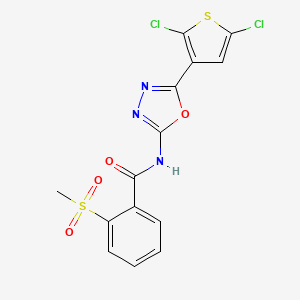
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C14H9Cl2N3O4S2 and its molecular weight is 418.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzamide core substituted with a methylsulfonyl group and an oxadiazole moiety linked to a dichlorothiophene. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N4O3S |
| Molecular Weight | 335.20 g/mol |
| CAS Number | Not specified |
1. Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies on related benzamides have shown effective inhibition against Sclerotinia sclerotiorum, with EC50 values indicating low toxicity and high efficacy .
2. Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Preliminary bioassays have demonstrated lethal activities against various pests such as Mythimna separate and Helicoverpa armigera. For example, certain derivatives showed over 70% efficacy at concentrations around 500 mg/L .
3. Neurological Disorders
There is emerging evidence suggesting that oxadiazole derivatives may modulate metabotropic glutamate receptors (mGluR5), which are implicated in neurological and psychiatric disorders. This modulation could provide therapeutic avenues for conditions like anxiety and chronic pain .
Case Study 1: Antifungal Efficacy
A study reported that a related compound exhibited an inhibition rate of 86.1% against Sclerotinia sclerotiorum, outperforming the control drug quinoxyfen (77.8%). The EC50 was determined to be 6.67 mg/L, indicating strong antifungal potential .
Case Study 2: Insecticidal Properties
In another investigation, a series of oxadiazole-containing benzamides were tested for their insecticidal activities. Compound 14q showed a significant mortality rate against Mythimna separate at concentrations as low as 500 mg/L .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by several structural features:
- Substituents on the Benzene Ring : Electron-withdrawing groups enhance antifungal activity.
- Oxadiazole Moiety : This functional group is critical for both antifungal and insecticidal activities.
- Methylsulfonyl Group : This substitution has been linked to improved solubility and bioavailability.
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4S2/c1-25(21,22)9-5-3-2-4-7(9)12(20)17-14-19-18-13(23-14)8-6-10(15)24-11(8)16/h2-6H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQZYLBDQBKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













